4-Tert-butyl 3-ethyl morpholine-3,4-dicarboxylate
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Overview
Description
4-Tert-butyl 3-ethyl morpholine-3,4-dicarboxylate is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.30 g/mol . It is a morpholine derivative, which is a class of heterocyclic organic compounds containing a six-membered ring with both nitrogen and oxygen atoms. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 4-Tert-butyl 3-ethyl morpholine-3,4-dicarboxylate involves several steps. One common method includes the reaction of morpholine derivatives with tert-butyl and ethyl groups under controlled conditions. For instance, a solution of morpholine-3,4-dicarboxylic acid tert-butyl ester in anhydrous dimethylformamide (DMF) is treated with sodium carbonate and iodomethane at room temperature. The reaction mixture is then purified using column chromatography to yield the desired product .
Chemical Reactions Analysis
4-Tert-butyl 3-ethyl morpholine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Hydrolysis: The ester groups in the compound can be hydrolyzed to carboxylic acids using acidic or basic hydrolysis.
Scientific Research Applications
4-Tert-butyl 3-ethyl morpholine-3,4-dicarboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl 3-ethyl morpholine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Tert-butyl 3-ethyl morpholine-3,4-dicarboxylate can be compared with other similar compounds, such as:
4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group.
4-Tert-butyl 2-methyl morpholine-2,4-dicarboxylate: This compound differs in the position of the methyl group and the overall structure.
1-Tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a piperidine ring instead of a morpholine ring.
Properties
IUPAC Name |
4-O-tert-butyl 3-O-ethyl morpholine-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-10(14)9-8-16-7-6-13(9)11(15)18-12(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPDVTHNKZXDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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